

In-Depth Technical Guide: N-Boc-PEG5-alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG5-alcohol, a versatile heterobifunctional linker crucial in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

N-Boc-PEG5-alcohol is a polyethylene glycol (PEG) derivative featuring a terminal hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amine. This structure allows for sequential and controlled conjugation to two different molecular entities. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a critical factor in biological applications.[1]

Property	Value	Reference
Molecular Formula	C15H31NO7	[1]
Molecular Weight	337.41 g/mol	[2]
Appearance	Colorless to light yellow liquid	[2]
CAS Number	1404111-67-6	[2]

Key Applications in Drug Development



N-Boc-PEG5-alcohol is a key building block in the construction of complex biomolecules. Its primary application lies in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3] The PEG linker in PROTACs, such as that provided by N-Boc-PEG5-alcohol, plays a critical role in optimizing the distance between the target protein and the E3 ligase, which is essential for efficient ternary complex formation and subsequent degradation.

Experimental Protocols

The utility of N-Boc-PEG5-alcohol stems from the orthogonal reactivity of its two functional groups: the Boc-protected amine and the hydroxyl group.

Deprotection of the Boc Group

The Boc protecting group can be efficiently removed under mild acidic conditions to yield a free primary amine. This amine can then be coupled to a molecule of interest, such as an E3 ligase ligand.

Materials:

- N-Boc-PEG5-alcohol
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Argon or Nitrogen source
- Rotary evaporator
- Thin Layer Chromatography (TLC) plate (silica gel)
- Appropriate solvent system for TLC (e.g., DCM/Methanol)

Procedure:

Dissolve N-Boc-PEG5-alcohol in anhydrous DCM under an inert atmosphere (e.g., argon).



- Cool the solution to 0 °C in an ice bath.
- Add TFA dropwise to the solution. A typical concentration is 20-50% (v/v) of TFA in DCM.
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-2 hours).
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.

Derivatization of the Hydroxyl Group

The terminal hydroxyl group can be activated or converted to other functional groups for subsequent conjugation, for example, to a target protein ligand. Common derivatization reactions include tosylation, mesylation, or conversion to an azide or an alkyne for click chemistry applications.

Example: Tosylation of the Hydroxyl Group

Materials:

- N-Boc-PEG5-alcohol
- · Anhydrous dichloromethane (DCM) or pyridine
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (if using DCM)
- Argon or Nitrogen source
- Magnetic stirrer and stir bar
- Separatory funnel



- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

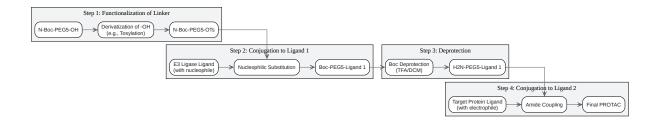
- Dissolve N-Boc-PEG5-alcohol in anhydrous DCM or pyridine under an inert atmosphere.
- If using DCM, add TEA or DMAP as a base.
- Cool the solution to 0 °C in an ice bath.
- Slowly add p-toluenesulfonyl chloride to the reaction mixture.
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir overnight.
- · Monitor the reaction by TLC.
- Upon completion, quench the reaction by adding water.
- If DCM was used, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting tosylated product by silica gel column chromatography.

Visualizing the Workflow and Logic

To better illustrate the role and utility of N-Boc-PEG5-alcohol, the following diagrams depict a generalized experimental workflow for PROTAC synthesis and the logical relationship of its

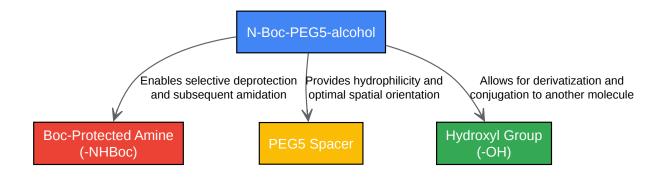


functional components.



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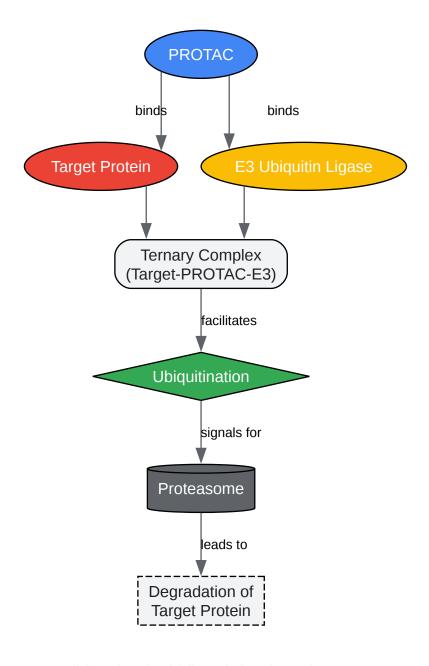
Caption: Generalized workflow for the synthesis of a PROTAC using N-Boc-PEG5-alcohol.



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Caption: Logical relationship of the functional components of N-Boc-PEG5-alcohol.





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